2-Chloro-4-(hydroxymethyl)phenol
Overview
Description
2-Chloro-4-(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C7H7ClO2 and its molecular weight is 158.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Chemistry : 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used for determining phenolic hydroxyls in lignins, although it has limitations in resolving aliphatic hydroxyl regions (Granata & Argyropoulos, 1995).
Biological Applications : The derivatives of 2-(aminomethyl)phenols, including 2-(aminomethyl)-4-chloro-1-naphthalenol hydrochloride, have shown potential as saluretic agents with high activity in rats and dogs (Deana et al., 1983). Additionally, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol has properties compatible with biological applications, as evidenced by both theoretical and experimental investigations (Ulaş, 2021).
Anticancer and Antimicrobial Activity : Some derivatives, like 4-chloro-2-[5-(diethylamino)-2-hydroxybenzylidene]amino-phenol and its metal complexes, have demonstrated moderate in vitro anticancer activity against HeLa cells (Abbas et al., 2020). Schiff bases of 4-chloro-2-aminophenol exhibit antibacterial and antifungal activity, particularly against S. epidermidis and C. albicans (Çinarli et al., 2011).
Environmental Applications : In environmental science, ultrasonication in the presence of TiO2 and H2O2 has been found effective in degrading 2chloro-5methyl phenol, with a significant degradation rate (Laxmi et al., 2010). Similarly, ultrasonic sonolysis can transform 2-, 3-, and 4-chlorophenol into dechlorinated, hydroxylated intermediate products (Serpone et al., 1994).
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds can interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Phenolic compounds can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2-Chloro-4-(hydroxymethyl)phenol on these processes have not been studied.
Molecular Mechanism
It is possible that this compound could interact with biomolecules, leading to changes in enzyme activity or gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Phenolic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors
Properties
IUPAC Name |
2-chloro-4-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFBSEGXKSQRCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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